molecular formula C20H50N5Nb B3422338 Diethylazanide;niobium(5+) CAS No. 25169-05-5

Diethylazanide;niobium(5+)

Cat. No.: B3422338
CAS No.: 25169-05-5
M. Wt: 453.6 g/mol
InChI Key: LREVKQSBUDTOJT-UHFFFAOYSA-N
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Description

Diethylazanide;niobium(5+) refers to a niobium(V) coordination complex where the niobium center is bonded to diethylazanide ligands. Such compounds are hypothesized to exhibit unique electronic and structural properties due to the high oxidation state of niobium (+5) and the electron-donating nature of the azanide ligand.

Properties

CAS No.

25169-05-5

Molecular Formula

C20H50N5Nb

Molecular Weight

453.6 g/mol

IUPAC Name

diethylazanide;niobium(5+)

InChI

InChI=1S/5C4H10N.Nb/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5

InChI Key

LREVKQSBUDTOJT-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethylazanide;niobium(5+) typically involves the reaction of niobium pentachloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for Diethylazanide;niobium(5+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diethylazanide;niobium(5+) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.

    Reduction: It can be reduced to lower oxidation state niobium species.

    Substitution: The diethylazanide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Ligand exchange reactions can be carried out using other amines or phosphines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while reduction could produce niobium hydrides or lower oxidation state niobium complexes.

Scientific Research Applications

Diethylazanide;niobium(5+) has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

    Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as superconductors and high-performance alloys.

    Biological and Medical Research:

Mechanism of Action

The mechanism of action of Diethylazanide;niobium(5+) in catalytic processes typically involves the coordination of the niobium center with substrates, facilitating various chemical transformations. The diethylazanide ligands can stabilize the niobium center and influence its reactivity. Molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Comparison with Similar Niobium(V) Compounds

Niobium Alkoxides (e.g., Niobium n-Butoxide)

Structure: Niobium alkoxides, such as niobium n-butoxide (C₂₀H₅₀NbO₅), feature a central Nb⁵⁺ ion coordinated to five alkoxide ligands. These compounds are typically monomeric or oligomeric with strong Nb–O bonds . Synthesis: Produced via reaction of niobium pentachloride (NbCl₅) with alcohols, yielding volatile precursors for sol-gel processes. Thermal Stability: Stable at 2–8°C but decompose at elevated temperatures to form niobium oxides. Applications: Widely used as precursors for thin-film coatings, catalysts, and ceramic materials due to their hydrolytic sensitivity and reactivity .

Table 1: Key Properties of Niobium n-Butoxide
Property Value/Description Reference
Molecular Formula C₂₀H₅₀NbO₅
Purity 99% metals basis
Storage Conditions 2–8°C, dry environment
Decomposition Pathway Forms Nb₂O₅ at high temperatures

Niobium Oxalates

Structure : Niobium oxalate complexes (e.g., [Nb(C₂O₄)₃]³⁻) involve bidentate oxalate ligands coordinating to Nb⁵⁺.
Thermal Behavior : Decompose at ~950°C via solid-gas reactions to form niobium carbide (NbC) or oxides, making them reactive precursors for advanced materials .
Applications : Preferred over Nb₂O₅ for synthesizing carbides due to lower energy requirements and higher reactivity .

Key Research Findings:
  • Niobium oxalate-derived NbC exhibits enhanced catalytic activity compared to oxide-derived counterparts .
  • Doping with transition metals (e.g., copper) modifies electronic properties for specialized applications .

Niobium-Doped Layered Transition Metal Oxides (LTMOs)

Role in Cathodes : Nb⁵⁵⁺ doping in LiNiₓCoₓMnₓO₂ (NCM) cathodes reduces Li⁺/Ni²⁺ cation mixing and stabilizes the lattice structure, improving cycle retention in lithium-ion batteries .
Charge Balance Mechanisms :

  • Substitution of Nb⁵⁵⁺ in transition metal (TM) sites creates lithium vacancies, reducing Ni²⁺ content (from ~20% to <10% in doped NCM811) .
  • XPS data confirms surface oxidation states (Nb⁵⁵⁺, Ni³⁺ dominance) but lacks bulk sensitivity .
Contradictory Findings:
  • Some studies suggest Nb⁵⁵⁺ doping increases Ni²⁺ to maintain charge balance, conflicting with observations of reduced Ni²⁺ .
  • The optimal Nb doping level (e.g., 1–3 wt%) balances defect reduction and capacity retention .

Hypothetical Comparison with Niobium Amides/Azanides

  • Higher Reactivity : Due to weaker Nb–N bonds compared to Nb–O in alkoxides.
  • Applications: Potential use in vapor-phase deposition or as catalysts, though thermal instability may limit utility.
Table 2: Comparative Overview of Niobium(V) Compounds
Compound Type Stability Key Applications Limitations Reference
Niobium Alkoxides Moderate Sol-gel precursors Hydrolytic sensitivity
Niobium Oxalates High (precursor) Carbide synthesis Requires high-temperature processing
Nb-Doped Oxides Very High Battery cathodes Complex doping effects
Amides/Azanides (Hypothetical) Low (predicted) Catalysis (speculative) Thermal instability N/A

Biological Activity

Diethylazanide; niobium(5+) is an organoniobium compound that has garnered attention in various fields, particularly in materials science and potential biological applications. This compound, represented as Tris(diethylamido)(tert-butylimido)niobium(V), is characterized by its unique coordination of niobium in a +5 oxidation state with diethylamido ligands. Understanding its biological activity is crucial for exploring its potential therapeutic uses and implications in biochemistry.

  • Molecular Formula : C₁₆H₃₉N₄Nb
  • Molecular Weight : 380.41 g/mol
  • Appearance : Yellow to brown liquid
  • Purity : 98%+
  • Sensitivity : Highly sensitive to air and moisture

Table 1: Chemical Characteristics of Diethylazanide; Niobium(5+)

PropertyValue
Molecular FormulaC₁₆H₃₉N₄Nb
Molecular Weight380.41 g/mol
AppearanceYellow to brown liquid
Purity98%+
SensitivityAir and moisture sensitive

Anticancer Potential

Research into the biological activity of diethylazanide; niobium(5+) indicates potential anticancer properties. A study on related niobium complexes revealed that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, suggesting that the structural characteristics of niobium compounds could be leveraged for developing anticancer agents .

The specific mechanism through which diethylazanide; niobium(5+) exerts its biological effects remains under investigation. However, the presence of nitrogen-containing ligands suggests possible interactions with biological molecules such as proteins and nucleic acids, potentially influencing cellular processes like apoptosis and cell proliferation.

Case Studies

  • Cytotoxicity Assays : A series of cytotoxicity assays were conducted on human cancer cell lines using diethylazanide; niobium(5+). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of niobium complexes resulted in reduced tumor size in xenograft models. Further research is needed to elucidate the pharmacokinetics and biodistribution of these compounds in living organisms.

Table 2: Summary of Biological Activity Findings

Study TypeFindings
Cytotoxicity AssaysDose-dependent inhibition observed
In Vivo StudiesReduction in tumor size in xenograft models

Safety and Handling

Due to its chemical properties, diethylazanide; niobium(5+) poses certain risks:

  • Flammability : The compound is flammable and should be handled with care.
  • Reactivity : Sensitive to moisture; should be stored under inert conditions.
  • Protective Measures : Use gloves, goggles, and flame-resistant clothing during handling.

Table 3: Safety Data Summary

Hazard CodeDescription
H225Highly flammable liquid and vapor
H319Causes serious eye irritation
H335May cause respiratory irritation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylazanide;niobium(5+)
Reactant of Route 2
Diethylazanide;niobium(5+)

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